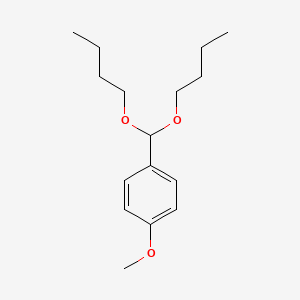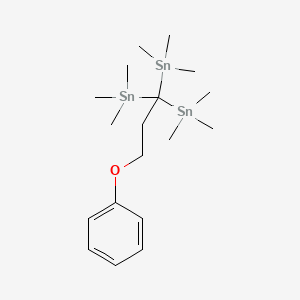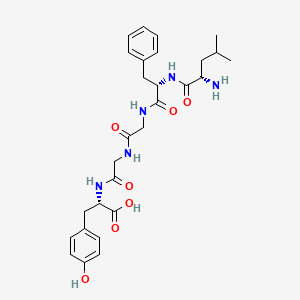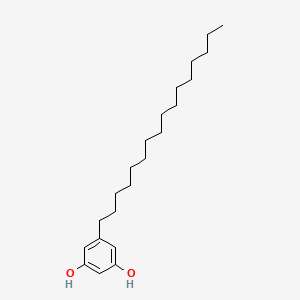
1,3-Benzenediol, 5-hexadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 5-hexadecyl-, also known as 5-hexadecylresorcinol, is a phenolic compound with the chemical formula C22H38O2. It is a derivative of resorcinol, where a hexadecyl group is attached to the benzene ring. This compound is part of the resorcinol family, which is known for its various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenediol, 5-hexadecyl- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 1,3-Benzenediol, 5-hexadecyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzenediol, 5-hexadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 5-hexadecyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating skin disorders due to its keratolytic activity.
Industry: Used in the formulation of various cosmetic and pharmaceutical products.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediol, 5-hexadecyl- involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. The compound can also interfere with lipid membranes due to its hydrophobic hexadecyl chain, altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Resorcinol (1,3-Benzenediol): The parent compound, known for its antiseptic and disinfectant properties.
Hydroquinone (1,4-Benzenediol): Used in skin lightening treatments.
Catechol (1,2-Benzenediol): Known for its role in the synthesis of various pharmaceuticals.
Uniqueness: 1,3-Benzenediol, 5-hexadecyl- is unique due to the presence of the long hydrophobic hexadecyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to its parent compound, resorcinol, and other similar compounds, influencing its solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
84765-48-0 |
|---|---|
Molekularformel |
C22H38O2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
5-hexadecylbenzene-1,3-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20/h17-19,23-24H,2-16H2,1H3 |
InChI-Schlüssel |
FYXJKENJKALVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


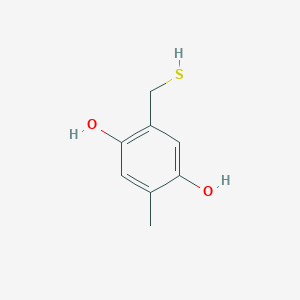
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
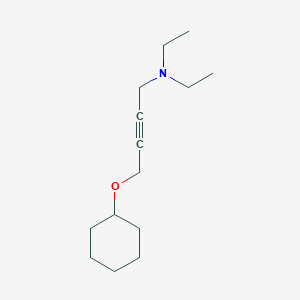
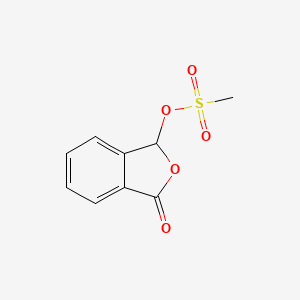
![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
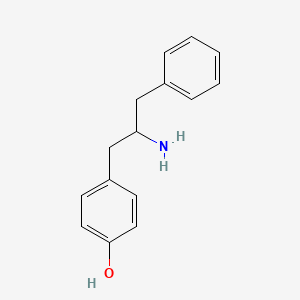
![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
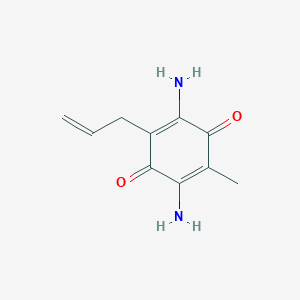

![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
